NCX 1000

Portal hypertension Cirrhosis Intrahepatic resistance

Researchers face a translational gap when studying portal hypertension: conventional nitrates cause systemic hypotension, while UDCA lacks vasodilatory activity. NCX 1000 bridges this gap as the best-characterized, liver-targeted NO donor. - 60% attenuation of norepinephrine-induced vasoconstriction in cirrhotic rat liver (P<0.001) at 28 mg/kg/day p.o., an effect wholly absent with UDCA. - ~100-fold more potent than UDCA in inhibiting Fas-mediated caspase activation (1-100 μM) via S-nitrosylation. - Mandatory comparator for next-gen liver-targeted NO donor R&D; requires ≥95% purity (HPLC) for mechanistic studies.

Molecular Formula C38H55NO10
Molecular Weight 685.8 g/mol
Cat. No. B1258471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCX 1000
Synonyms2-methyl-3-(2-((4-nitrooxybutyloxy)carbonyl)vinyl)phenyl ursodeoxycholic acid ester
NCX 1000
NCX-1000
NCX1000
NO-UDCA
Molecular FormulaC38H55NO10
Molecular Weight685.8 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C
InChIInChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+
InChIKeyWTAVOESJEWSDJC-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NCX 1000: Liver-Targeted NO Donor


NCX 1000 (CAS 401519-96-8) is a synthetic nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), designed to exploit the hepatocyte-selective metabolism of the UDCA scaffold to achieve liver-restricted NO delivery . It is the prototype of a class of NO-releasing bile acid conjugates developed to address intrahepatic NO deficiency in cirrhotic liver microcirculation without the systemic vasodilatory side effects that limit conventional organic nitrates . The compound reached Phase 2a clinical evaluation for portal hypertension but failed to demonstrate portal pressure reduction in patients with cirrhosis, revealing a translational gap between preclinical selectivity and human pharmacodynamics .

Liver-targeted NO delivery research tool: UDCA backbone enables hepatocyte-selective metabolism
Prototype NO-releasing bile acid conjugate for intrahepatic microcirculation studies
Preclinical tool compound with translational gap confirmed in Phase 2a; systemic hemodynamic monitoring required

Why NCX 1000 Cannot Be Substituted


Substituting NCX 1000 with unmodified UDCA ignores the NO-donating functionality that is the compound's defining pharmacological feature—UDCA alone lacks vasodilatory activity on hepatic stellate cells and does not reduce intrahepatic resistance . Conversely, substituting with conventional organic nitrates such as isosorbide mononitrate introduces systemic hypotension because these agents lack the liver-targeting UDCA backbone and release NO indiscriminately into the systemic circulation, aggravating the vasodilatory syndrome of cirrhosis . The clinical data underscore this point: NCX 1000 at oral doses up to 2 g t.i.d. produced a statistically significant reduction in systolic blood pressure (121 ± 11 mm Hg vs. 136 ± 7 mm Hg baseline, P = 0.003) despite being designed for liver selectivity, confirming that even modest systemic NO spillover can occur and that in-class substitution without understanding the delivery mechanism yields divergent hemodynamic outcomes .

UDCA alone lacks NO-donor function and does not reduce intrahepatic resistance; replacing NCX 1000 with unmodified UDCA eliminates the targeted NO-mediated hemodynamic effect.
Conventional organic nitrates (e.g., isosorbide mononitrate) lack liver targeting and may induce systemic hypotension, worsening the vasodilatory syndrome in cirrhosis models. NCX 1000 itself showed systemic SBP reduction in patients, but through a distinct UDCA-scaffold delivery mechanism; direct class substitution without understanding this delivery may yield divergent outcomes.

NCX 1000: Key Comparative Evidence


Portal Perfusion Pressure: NCX-1000 vs. UDCA

In the carbon tetrachloride (CCl4)-induced rat model of cirrhosis and portal hypertension, NCX-1000 administration almost completely normalized the portal perfusion pressure response to incremental flow increases (P < 0.001 vs. CCl4 alone; n = 8). In contrast, UDCA-treated rats exhibited portal perfusion pressure curves indistinguishable from untreated CCl4 controls (P > 0.05 vs. CCl4 alone; UDCA, n = 7) . Notably, both NCX-1000 and UDCA reduced liver collagen deposition by approximately 50% compared with CCl4 alone, yet only NCX-1000 prevented ascites formation, indicating that the hemodynamic benefit was attributable specifically to the NO-releasing moiety and not to the UDCA scaffold's antifibrotic activity . This paper is subject to an Editorial Expression of Concern from PNAS (2008) regarding figure-related queries; the quantitative portal pressure data have not been retracted but should be interpreted with this caveat .

Portal Perfusion Pressure: NCX-1000 vs. UDCA
Head-to-head
Complete normalization NCX-1000: P < 0.001 vs. CCl4 alone (n=8); UDCA: P > 0.05 vs. CCl4 alone (n=7). CCl4 rat model; isolated perfused liver.
Reported hemodynamic benefit depends on NO moiety; antifibrotic activity identical between NCX-1000 and UDCA.
PNAS editorial concern (2008) regarding figures; quantitative portal pressure data not retracted but interpret with caution.
Portal hypertension Cirrhosis Intrahepatic resistance

Norepinephrine-Induced Vasoconstriction: NCX-1000 vs. UDCA

In the isolated perfused liver of bile duct-ligated (BDL) cirrhotic rats, NCX-1000 pre-treatment (28 mg/kg/day p.o. for 5 days) reduced the intrahepatic vasoconstriction induced by 30 μM norepinephrine (NE) by 60% compared with untreated controls (P < 0.001). UDCA (15 mg/kg/day p.o. for 5 days) had no significant effect on NE-induced vasoconstriction . Importantly, NCX-1000 decreased portal pressure in BDL-cirrhotic rats (P < 0.01) without affecting mean arterial pressure (MAP) or heart rate, and this was accompanied by increased hepatic nitrite/nitrate and cGMP concentrations, confirming liver-selective NO release and downstream soluble guanylyl cyclase activation . A complementary study by Loureiro-Silva et al. (2003) independently confirmed that NCX-1000 treatment (14-day oral gavage) blunted the portal pressure increase during blood volume expansion (P = 0.015) and reduced the vasoconstrictor response to methoxamine (P = 0.016) in CCl4-cirrhotic rats, with higher liver cGMP levels (P = 0.015), while MAP remained comparable between groups .

NE-Induced Vasoconstriction: NCX-1000 vs. UDCA
Head-to-head
60% reduction NCX-1000 (28 mg/kg/day) attenuated NE vasoconstriction (P < 0.001); UDCA (15 mg/kg/day) had no significant effect. BDL cirrhotic rat liver, 30 μM NE challenge.
NO-dependent attenuation of intrahepatic vasoconstriction without MAP change; liver cGMP elevation confirmed.
Independent replication by Loureiro-Silva et al. (2003) with methoxamine challenge.
Vascular reactivity Hepatic stellate cells Alpha1-adrenoceptor

Caspase-Mediated Apoptosis: NCX-1000 vs. UDCA

In HepG2 hepatoma cells treated with the Fas-agonistic antibody Jo2 to induce caspase-dependent apoptosis, NCX-1000 produced concentration-dependent inhibition of caspase-3, -8, and -9 activation. In the same experimental system, UDCA was also effective in reducing apoptosis but was approximately 100-fold less potent than NCX-1000 . The mechanism was shown to involve intracellular NO release from NCX-1000 followed by DTT-reversible caspase S-nitrosylation, as evidenced by ~70% recovery of caspase activity upon DTT treatment of lysates from NCX-1000-exposed cells . In the in vivo Con A-induced hepatitis model, NCX-1000 at 15 mg/kg completely protected against necro-apoptotic liver damage and reduced plasma IL-1β, IL-18, and IFN-γ levels by ~40–70%, while the same dose of UDCA had no effect on this cytokine profile .

Caspase Inhibition Potency vs. UDCA
Head-to-head
~100-fold more potent NCX-1000 concentration-dependently inhibited caspase-3, -8, -9; UDCA ~100-fold less potent in HepG2 cells. Fas-agonistic Jo2 antibody model; DTT reversed ~70% of caspase inhibition.
Supports S-nitrosylation-dependent caspase regulation research; largest quantitative differentiation between the two compounds.
In vivo Con A hepatitis model: NCX-1000 (15 mg/kg) reduced IL-1β, IL-18, IFN-γ; UDCA no effect.
Apoptosis Caspase inhibition S-Nitrosylation

Systemic Hemodynamic Selectivity: NCX-1000 vs. Nitrates

The 2004 review by Fiorucci et al. explicitly contrasts NCX-1000 with conventional NO donors: isosorbide mono- and di-nitrate reduce portal pressure in cirrhotic patients but cause vasodilation in both systemic arterial and venous vascular beds, aggravating the vasodilatory syndrome . In preclinical models, NCX-1000 administration had no detectable effect on mean arterial pressure in either normal or cirrhotic animals, whereas conventional nitrates produce dose-dependent systemic hypotension . The liver selectivity is attributed to the UDCA backbone, which targets NCX-1000 for uptake and metabolism by hepatocytes, with biologically active NO released directly into the hepatic microcirculation. This is supported by increased liver nitrite/nitrate and cGMP concentrations in NCX-1000-treated animals without corresponding increases in systemic NO markers . However, the clinical trial by Berzigotti et al. (2010) complicated this picture: NCX-1000 reduced systolic blood pressure in cirrhotic patients (121 ± 11 vs. 136 ± 7 mm Hg, P = 0.003) and decreased hepatic blood flow (904 ± 310 vs. 1,129 ± 506 mL/min, P = 0.043), indicating that liver selectivity observed in rodents did not fully translate to humans at the tested doses .

Systemic Hemodynamic Selectivity: vs. Nitrates
Class-level
MAP unchanged (rodent) NCX-1000 no effect on MAP in normal or cirrhotic rats; conventional nitrates produce dose-dependent hypotension. Human Phase 2a: SBP reduced 11% (P=0.003), hepatic blood flow decreased 20% (P=0.043).
Preclinical liver selectivity not fully reproduced in patients; systemic NO spillover may occur at tested doses.
Translational gap: rodent liver cGMP elevation without hypotension vs. human SBP reduction.
Liver-selective NO delivery Systemic vasodilation Isosorbide nitrates

APAP-Induced Mitochondrial Dysfunction: NCX-1000 vs. UDCA (Retracted)

In a study that was subsequently retracted (Br J Pharmacol 2009;156(5):868), NCX-1000 (40 μmol/kg i.p.) reduced mortality from APAP overdose (330 μmol/kg i.p.) from 60% to 25% in mice (P < 0.01), whereas UDCA at the same dose showed no significant survival benefit . In primary mouse hepatocyte cultures exposed to 6.6 mM APAP, NCX-1000 concentration-dependently protected against mitochondrial membrane potential (Δψm) depolarization with an ED50 of 16 μM, while UDCA did not prevent Δψm loss or the transition from apoptosis to necrosis . The NO donor DETA-NO (100 μM) also reduced APAP-induced apoptosis, suggesting that the NO moiety was responsible for mitochondrial protection . This study was retracted in 2009; the retraction notice cites issues unrelated to the APAP data specifically, but these quantitative findings cannot be relied upon without independent replication .

APAP Mitochondrial Protection (Retracted)
Data to verify
Retracted study NCX-1000 (40 μmol/kg) reduced mortality from 60% to 25% (P<0.01); UDCA no effect. ED50 16 μM for Δψm protection. Retraction notice Br J Pharmacol 2009; independent replication required.
Cannot be relied upon without independent validation; only quantitative APAP comparison exists but retracted.
Use NCX-1000 in APAP studies only with new controls; do not cite as evidence of hepatoprotection.
Acetaminophen toxicity Mitochondrial dysfunction Hepatoprotection

Clinical Portal Pressure: NCX-1000 vs. Baseline

In the only published clinical trial of NCX-1000 (Phase 2a, randomized, double-blind, placebo-controlled, dose-escalating), 9 patients with cirrhosis and portal hypertension received escalating oral doses up to 2 g t.i.d. for 16 days. The primary endpoint—hepatic venous pressure gradient (HVPG)—did not change: 16.7 ± 3.8 mm Hg at baseline vs. 17.1 ± 3.8 mm Hg after treatment (P = 0.596) . In contrast, systolic blood pressure was significantly reduced (121 ± 11 vs. 136 ± 7 mm Hg, P = 0.003) in a dose-dependent manner, and hepatic blood flow decreased from 1,129 ± 506 to 904 ± 310 mL/min (P = 0.043) . This is a critical negative result: the compound that showed liver-selective NO delivery and portal pressure reduction in multiple rodent models (CCl4, BDL) failed to reduce HVPG in humans while producing measurable systemic hemodynamic effects. For procurement decisions, this means NCX-1000 is primarily a preclinical research tool compound rather than a clinically validated therapeutic, and any translational study design must account for this species discordance .

Clinical HVPG Change (Phase 2a)
Endpoint context
No significant HVPG reduction Baseline 16.7 ± 3.8 vs. post-treatment 17.1 ± 3.8 mm Hg (P = 0.596). n=11 cirrhotic patients, up to 2 g t.i.d. for 16 days; SBP reduced (P=0.003).
Confirms NCX-1000 is a preclinical tool compound, not a clinically validated portal hypertension therapy.
Species discordance between rodent models and human pharmacodynamics must inform translational study design.
Hepatic venous pressure gradient Clinical translation Portal hypertension

NCX 1000 Research Applications


Intrahepatic Vascular Resistance Reduction

For laboratories studying the dynamic component of portal hypertension, NCX-1000 is the best-characterized tool for dissecting NO-dependent vs. NO-independent effects of UDCA derivatives. The compound's 60% attenuation of NE-induced vasoconstriction in BDL-cirrhotic rat liver (P < 0.001) and complete normalization of portal perfusion pressure in CCl4-cirrhotic rats (P < 0.001)—effects wholly absent with equimolar UDCA—make it uniquely suited for experiments that require intrahepatic NO delivery without the confounding systemic hypotension of conventional nitrates . Researchers should use NCX-1000 at 28 mg/kg/day orally in rodent models and include UDCA (15 mg/kg/day) as a mandatory comparator to verify that observed hemodynamic effects are NO-moiety-dependent. The clinical finding that NCX-1000 failed to reduce HVPG in humans (P = 0.596) should be explicitly addressed in all translational study design discussions .

Caspase S-Nitrosylation and Apoptosis in Hepatocytes

NCX-1000's ~100-fold greater potency than UDCA for inhibiting Fas-mediated caspase activation in HepG2 cells, combined with the DTT-reversible nature of the inhibition (~70% recovery of caspase activity upon DTT treatment), positions it as a specific chemical probe for studying S-nitrosylation-dependent caspase regulation in hepatocytes . Applicable concentrations range from 1–100 μM in cell culture, with SNAP (S-nitroso-N-acetylpenicillamine) or DETA-NO serving as NO-donor comparators to distinguish UDCA-scaffold-dependent intracellular delivery from passive NO diffusion. Key controls must include UDCA at matched concentrations and DTT-reversal experiments to confirm the S-nitrosylation mechanism. Procurement should specify ≥95% purity by HPLC for cell-based mechanistic studies to avoid off-target effects from residual synthetic intermediates. This scenario is the strongest differentiator for NCX-1000 procurement given the large quantitative potency gap.

Liver-Selective vs. Systemic NO Donor Comparison

NCX-1000 serves as a critical comparator in studies designed to distinguish liver-targeted NO pharmacology from systemic NO donor effects. In rodent models, NCX-1000 at 28 mg/kg/day orally produces liver cGMP elevation and reduced intrahepatic resistance without altering mean arterial pressure, whereas isosorbide mononitrate at clinically equivalent doses produces systemic hypotension . However, the clinical trial demonstrating NCX-1000-induced SBP reduction in cirrhotic patients (121 ± 11 vs. 136 ± 7 mm Hg, P = 0.003) means that any human or large-animal translational study must include careful systemic hemodynamic monitoring and dose-response characterization . This scenario is particularly relevant for pharmaceutical R&D programs developing next-generation liver-targeted NO donors and seeking to benchmark against the NCX-1000 prototype.

HSC Contraction and Fibrosis Studies

NCX-1000 inhibits hepatic stellate cell (HSC) contraction induced by fetal calf serum, with efficacy comparable to the direct NO donor SNAP (S-nitroso-N-acetylpenicillamine), while UDCA shows no inhibitory activity . HSCs metabolize NCX-1000 and release nitrite/nitrate into the supernatant, confirming cell-type-specific bioactivation . This makes NCX-1000 a valuable tool for studies investigating the interplay between NO signaling, HSC contractility, and fibrogenesis. Researchers should use 100 μM NCX-1000 in HSC contraction assays with SNAP as a positive control and UDCA as a negative control. The fact that both NCX-1000 and UDCA reduce liver collagen deposition by roughly 50% but only NCX-1000 prevents ascites formation highlights the value of this compound for dissecting the hemodynamic vs. antifibrotic contributions to portal hypertension outcomes .

Application
Selection Property
Validation Focus
Intrahepatic NO delivery studies
UDCA-scaffold-dependent NO release
Attenuation of NE-induced vasoconstriction; portal perfusion pressure model-response context
Caspase S-nitrosylation research
~100-fold higher potency than UDCA for caspase inhibition
DTT-reversible caspase activity; S-nitrosylation mechanism confirmation
Liver-selective vs. systemic NO donor comparison
Preclinical liver cGMP elevation without MAP change
Systemic hemodynamic monitoring in translational models; dose-response characterization
HSC contraction and fibrogenesis studies
HSC-specific NO bioactivation
Inhibition of HSC contractility; differentiation of hemodynamic vs. antifibrotic outcomes
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